molecular formula C9H13Br2NO B2583937 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide CAS No. 629625-30-5

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide

Cat. No. B2583937
CAS RN: 629625-30-5
M. Wt: 311.017
InChI Key: DTSWHFKRLKMZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It is available in the form of a white to pink to orange-brown powder or crystals . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 2-Bromo-4-(bromomethyl)pyridine hydrobromide, can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions. Another method includes the ‘halogen dance’ reaction.


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives. The bromomethyl group also allows for the formation of tridentate ligands for transition metals after further functionalization.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)pyridine hydrobromide include its appearance as a white to pink to orange-brown powder or crystals . . It has a melting point of 148.0 to 152.0 °C .

Scientific Research Applications

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, including arylboronic acids, arylamines, and aryl halides. In addition, it has been used in the synthesis of a variety of pharmaceuticals and in the synthesis of biologically active molecules.

Mechanism of Action

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide acts as a Lewis acid in organic reactions. It is able to coordinate with Lewis bases such as amines, alcohols, and carboxylic acids. This coordination allows for the formation of new bonds, which can lead to the formation of new organic compounds. Additionally, it can act as a catalyst in organic reactions, allowing for the formation of new compounds from existing ones.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and is not toxic to humans or animals.

Advantages and Limitations for Lab Experiments

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is a highly reactive reagent. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, it is also a strong acid and can be corrosive if not handled properly.

Future Directions

The potential future directions for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide include its use in the synthesis of a variety of organic compounds, including arylboronic acids, arylamines, and aryl halides. Additionally, it could be used in the synthesis of pharmaceuticals, biologically active molecules, and materials with novel properties. It could also be used in the development of new catalysts for organic reactions and in the development of new methods for coordination chemistry. Finally, it could be used in the development of new methods for the synthesis of complex organic molecules.

Synthesis Methods

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide is synthesized through a two-step reaction. The first step involves the reaction of 4-methoxy-3,5-dimethylpyridine with bromomethylmagnesium bromide in the presence of a catalytic amount of copper(I) bromide. This reaction yields a Grignard reagent, which is then reacted with bromine in the presence of anhydrous potassium carbonate to produce this compound.

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is a toxic compound that can cause skin irritation and respiratory problems upon exposure . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

properties

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.BrH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWHFKRLKMZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.